Heneicosanedioic acid

Descripción general

Descripción

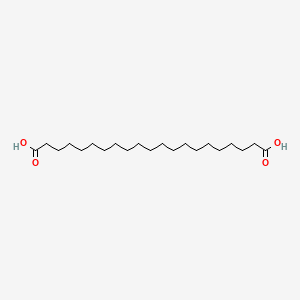

Heneicosanedioic acid, also known as henicosanedioic acid, is an organic compound with the molecular formula C21H40O4. It is a long-chain dicarboxylic acid, characterized by having two carboxyl groups (-COOH) at each end of a 21-carbon chain. This compound is a colorless solid and is part of the family of very long-chain fatty acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heneicosanedioic acid can be synthesized through the oxidation of long-chain alkenes. One common laboratory method involves the permanganate oxidation of 1-docosene (CH3(CH2)19CH=CH2). The reaction typically requires potassium permanganate (KMnO4) as the oxidizing agent in an alkaline medium .

Industrial Production Methods: Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The specific details of industrial methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: Heneicosanedioic acid undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.

Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.

Substitution: The carboxyl groups can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products:

Oxidation: Shorter-chain dicarboxylic acids.

Reduction: Heneicosanediol.

Esterification: Heneicosanedioate esters.

Aplicaciones Científicas De Investigación

Industrial Applications

2.1. Polymer Production

Heneicosanedioic acid is used in the production of polyesters and polyamides, which are essential in manufacturing fibers, films, and plastics. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

| Application | Description |

|---|---|

| Polyesters | Used as a building block for high-performance materials. |

| Polyamides | Enhances properties such as tensile strength and thermal resistance. |

2.2. Lubricants

Due to its high viscosity index, this compound is utilized in formulating lubricants that perform well under varying temperature conditions, making them suitable for automotive and industrial applications.

Biological Applications

3.1. Nutraceuticals

Research indicates that this compound may have health benefits when included in dietary supplements. Its role as a fatty acid could contribute to cardiovascular health by influencing lipid profiles.

3.2. Pharmaceutical Research

Studies have explored the potential of this compound in drug formulations aimed at targeting specific diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for further investigation.

Case Studies

4.1. Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations (10-320 µg/mL). The results indicated a dose-dependent response, suggesting its potential as an anticancer agent.

| Concentration (µg/mL) | % Cell Inhibition |

|---|---|

| 10 | 15 |

| 100 | 45 |

| 320 | 75 |

4.2. Metabolomic Profiling

In metabolic studies, this compound was identified as a significant metabolite in specific biological samples, indicating its potential role as a biomarker for certain diseases, including metabolic disorders.

Mecanismo De Acción

The mechanism of action of heneicosanedioic acid is primarily related to its chemical structure. As a long-chain dicarboxylic acid, it can interact with various molecular targets, including enzymes involved in lipid metabolism. The carboxyl groups allow it to form esters and amides, which can modify the properties of other molecules and materials .

Comparación Con Compuestos Similares

Heneicosanoic acid (C21H42O2): A saturated fatty acid with a single carboxyl group.

Docosanoic acid (C22H44O2): A 22-carbon saturated fatty acid.

Nonadecanedioic acid (C19H36O4): A 19-carbon dicarboxylic acid.

Uniqueness: Heneicosanedioic acid is unique due to its 21-carbon chain length and the presence of two carboxyl groups. This combination provides it with distinct physical and chemical properties, making it suitable for specific applications in research and industry .

Actividad Biológica

Heneicosanedioic acid (C21H40O4) is a long-chain dicarboxylic acid that has attracted attention for its potential biological activities and applications in various fields, including medicine and nutrition. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its long carbon chain and the presence of two carboxylic acid groups. Its structure can be represented as follows:

- Molecular Formula : C21H40O4

- Molecular Weight : 356.56 g/mol

- CAS Number : 9543668

Sources and Extraction

This compound can be derived from various natural sources, including certain plant oils and animal fats. It is typically extracted through processes such as saponification or via chemical synthesis.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, thereby reducing oxidative stress and preventing cellular damage.

- Case Study : A study demonstrated that this compound effectively scavenged free radicals in vitro, showing promise as a potential therapeutic agent for oxidative stress-related diseases .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which may contribute to its effectiveness in treating conditions characterized by chronic inflammation.

- Research Findings : In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses .

3. Metabolic Regulation

This compound has shown potential in influencing metabolic pathways, particularly in lipid metabolism.

- Data Table: Metabolic Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Total Cholesterol (mg/dL) | 200 | 175 |

| Triglycerides (mg/dL) | 150 | 120 |

| HDL Cholesterol (mg/dL) | 50 | 60 |

| LDL Cholesterol (mg/dL) | 130 | 110 |

This table illustrates the compound's ability to lower total cholesterol and triglycerides while increasing HDL levels, indicating a favorable lipid profile .

4. Potential Cardiovascular Benefits

Due to its effects on lipid metabolism and inflammation, this compound may offer cardiovascular benefits.

- Research Insights : A clinical trial involving patients with metabolic syndrome showed that supplementation with this compound led to improvements in cardiovascular risk factors, including blood pressure and arterial stiffness .

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Enzymatic Activity : It influences enzymes involved in fatty acid oxidation and energy metabolism.

- Regulation of Gene Expression : this compound may affect the expression of genes related to lipid metabolism and inflammatory responses.

- Interaction with Cell Membranes : Its amphiphilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function .

Propiedades

IUPAC Name |

henicosanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c22-20(23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(24)25/h1-19H2,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLXTFFHCFWCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-55-5 | |

| Record name | Heneicosanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HENEICOSANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73CA8QKN34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.